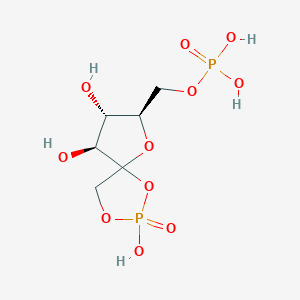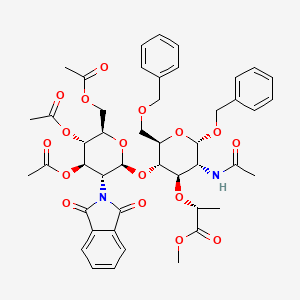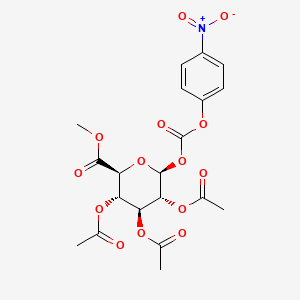
2-Docosahexaenoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Docosahexaenoyl-sn-glycero-3-phosphocholine, also known as 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine or SDPC, is a phospholipid with both saturated and unsaturated fatty acid attached by glycerol to the phosphate head . The sn-1 position contains saturated stearic acid while the sn-2 position is made of highly unsaturated fatty acid (docosahexaenoic acid) .
Synthesis Analysis
This compound is synthesized in by the CDP-choline pathway or Kennedy pathway . It is used as a lipid reference standard in matrix assisted laser desorption/ionization- time-of-light (MALDI-TOF) mass spectrometry .Molecular Structure Analysis
The molecular formula of 2-Docosahexaenoyl-sn-glycero-3-phosphocholine is C48H84NO8P . It has a molecular weight of 834.156 . The structure includes a glycerol backbone with stearic acid and docosahexaenoic acid attached at the sn-1 and sn-2 positions respectively .Chemical Reactions Analysis
The synthesis of 2-Docosahexaenoyl-sn-glycero-3-phosphocholine involves several steps . First, DHA is transferred to DHA chloride by reaction of oxalylchloride . Then, sn-glycero-3-phosphocholine (GPC) of natural structure is produced from 1, 2-diacyl-sn-glycero-3-phosphocholine (PC) methylation by sodium methylate in methanol . Following this, tailor-made PC is produced with GPC and sn-1 planned-combined fatty acid chloride by 4 equivalent (HMPT) on 50°C . Finally, 2-DHA-PC is prepared by introducing DHA chloride into sn-2 of LPC using catalyser 4-dimethylaminopyridine in chloroform .Physical And Chemical Properties Analysis
This compound is a phospholipid containing stearic acid and docosahexaenoic acid at the sn-1 and sn-2 positions, respectively . It has been used in the study of lipid membrane organization and dynamics .Wissenschaftliche Forschungsanwendungen
Lipid Membrane Behavior : Research by Dumaual, Jenski, and Stillwell (2000) explored the phase behavior of lipid mixtures containing 2-Docosahexaenoyl-sn-glycero-3-phosphocholine. They found that these lipids can phase-separate into different phases, showing the ability of docosahexaenoic acid to participate in lipid phase separations in membranes (Dumaual, Jenski, & Stillwell, 2000).
Membrane Properties : Zerouga, Jenski, and Stillwell (1995) compared the properties of monolayers and bilayers composed of 2-Docosahexaenoyl-sn-glycero-3-phosphocholine, discovering significant differences in membrane properties influenced by docosahexaenoic acid (Zerouga, Jenski, & Stillwell, 1995).
Neutron Diffraction Studies : Mihailescu and Gawrisch (2006) investigated the structure of lipid bilayers containing 2-Docosahexaenoyl-sn-glycero-3-phosphocholine using neutron diffraction. Their study indicated that the polyunsaturated docosahexaenoyl chain prefers to reside near the lipid-water interface, affecting membrane elasticity (Mihailescu & Gawrisch, 2006).
NMR Analysis : Salmon, Dodd, Williams, Beach, and Brown (1987) conducted deuterium (2H) NMR studies on 2-Docosahexaenoyl-sn-glycero-3-phosphocholine to understand its role in biological membranes. They provided insights into the segmental order parameters of the lipid chains (Salmon et al., 1987).
X-ray Scattering Data Analysis : Marquardt, Heberle, Pan, Cheng, Pabst, Harroun, Kučerka, and Katsaras (2020) used molecular dynamics and X-ray scattering data to analyze the structure of lipid bilayers containing 2-Docosahexaenoic acid, revealing insights into bilayer structural parameters and membrane properties (Marquardt et al., 2020).
Liposome and Tumor Cell Permeability : Stillwell, Ehringer, and Jenski (1993) demonstrated that 2-Docosahexaenoyl-sn-glycero-3-phosphocholine can increase the permeability of phospholipid vesicles and tumor cells, which might partly explain its anti-tumor properties (Stillwell, Ehringer, & Jenski, 1993).
Chemotherapy Applications : Zerouga, Stillwell, and Jenski (2002) synthesized a lipophilic phosphatidylcholine containing docosahexaenoic acid and methotrexate, showing its potential in inhibiting cell proliferation and suggesting applications in cancer chemotherapy (Zerouga, Stillwell, & Jenski, 2002).
Brain Targeting and Neuroprotection : Lagarde, Hachem, Bernoud-Hubac, Picq, Véricel, Guichardant (2015) studied 1-acetyl,2-docosahexaenoyl-glycerophosphocholine (AceDoPC), which prevents the rapid movement of docosahexaenoyl to the sn-1 position. This compound was found to behave similarly to lysoPC-DHA in terms of binding to plasma albumin and lipoproteins, and DHA incorporation into platelets and red cells, suggesting its efficiency as a DHA transporter to the brain and as a neuro-protective agent (Lagarde et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
The beneficial effects of 2-Docosahexaenoyl-sn-glycero-3-phosphocholine on differential inducing activation, learning ability enhancement activation, sleep time prolongation, and memory maintain prolongation were examined in vitro and in vivo study . This suggests potential future directions for research into the effects and applications of this compound.
Eigenschaften
IUPAC Name |
[(2S)-2-[(2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)38-29(27-32)28-37-39(34,35)36-26-25-31(2,3)4/h13-24,29,32H,5-12,25-28H2,1-4H3/b14-13+,16-15+,18-17+,20-19+,22-21+,24-23+/t29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTQOSPWXGHDNT-IYUZKTQISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O[C@@H](CO)COP(=O)([O-])OCC[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride](/img/structure/B1147087.png)
![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)


![(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B1147096.png)
![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)


